An In-depth Technical Guide to the Chemical Properties of 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid, commonly known as Nα-Boc-L-glutamine (Boc-Gln-OH), is a pivotal derivative of the amino acid L-glutamine. Its strategic use of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it an indispensable building block in the field of synthetic peptide chemistry and drug development. The Boc group provides temporary protection to the amine, preventing unwanted side reactions during peptide bond formation, and can be readily removed under specific acidic conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-glutamine, tailored for professionals in chemical and pharmaceutical research.
Core Chemical and Physical Properties
Boc-L-glutamine is a white to off-white crystalline powder.[1] Its chemical structure incorporates a butanoic acid backbone with a carbamoyl group at the 4-position and a Boc-protected amino group at the 2-position.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Melting Point | 115-124 °C | [2] |
| Boiling Point | ~389.26 °C (rough estimate) | [3] |
| pKa (predicted) | 3.84 ± 0.10 | [1] |
| Optical Rotation [α]D²⁰ | -3.5 ± 1º (c=2 in EtOH) | [2] |
| Appearance | White to off-white powder | [1][2] |
| Solubility | Soluble in DMSO and methanol. Moderately soluble in water, ethanol, and dimethylformamide (DMF). | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Boc-L-glutamine.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of the related N-Boc glutamic acid shows characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.38 ppm), methylene protons of the butanoic acid chain (multiplets around 2.25 and 2.55 ppm), the α-proton (a multiplet around 4.45 ppm), and the amide proton (a signal around 5.25 ppm). Similar peaks are expected for Boc-L-glutamine. |
| ¹³C NMR | The carbon NMR spectrum provides signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the butanoic acid backbone. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands. A broad stretch around 3360 cm⁻¹ is attributed to hydrogen-bonded O-H and N-H groups. A strong absorption around 1730 cm⁻¹ corresponds to the C=O stretching of the ester linkage in the Boc group. Peaks at approximately 1170 and 1190 cm⁻¹ are attributed to the C-O groups. |
| Mass Spectrometry | Electrospray ionization (ESI) mass spectrometry is commonly used for molecular weight confirmation. Fragmentation patterns can be analyzed to confirm the structure. Studies on related N-terminal glutamine peptides show that they can undergo a characteristic loss of water, leading to cyclization of the terminal residue. |
Experimental Protocols
Synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic Acid
A common and effective method for the synthesis of Boc-L-glutamine involves the reaction of L-glutamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Materials:
-
L-Glutamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
2N Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane
Procedure:
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Dissolve L-glutamine (0.17 mol) in an aqueous solution of NaOH (0.547 mol).
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Cool the solution to below 10 °C in an ice bath.
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Slowly add a solution of Boc anhydride (0.205 mol) in THF to the cooled reaction mixture. The reaction is exothermic.
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Allow the reaction mixture to warm to room temperature (25 °C) and stir for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the organic phase.
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Extract the aqueous phase with hexane to remove unreacted Boc anhydride.
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Acidify the aqueous phase to a pH of 2 with 2N HCl.
-
Extract the acidified aqueous phase with ethyl acetate multiple times.
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a viscous oily product.
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Dilute the oil with dichloromethane and re-evaporate to remove residual solvents.
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Crystallize the resulting solid from hexane to yield pure N-(Boc)-L-glutamine as a colorless solid.
Purification
The primary method for purification is recrystallization from a suitable solvent system, such as hexane, after the aqueous workup.[5] For higher purity, flash chromatography can be employed.
Role in Drug Development and Peptide Synthesis
Boc-L-glutamine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for therapeutic and research purposes. The Boc protecting group allows for the stepwise and controlled addition of glutamine residues to a growing peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of SPPS utilizing a Boc-protected amino acid like 2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid.
Logical Relationship in Drug Discovery
The use of protected amino acids like Boc-L-glutamine is a critical step in the early stages of peptide-based drug discovery and development. The ability to synthesize custom peptides allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid is a fundamentally important molecule in the synthesis of peptides for a wide range of applications, from basic research to the development of novel therapeutics. Its well-defined chemical properties and the robust protocols for its use in SPPS make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the laboratory and in the advancement of drug discovery.
